1-Ethyl-2,3-dimethylbenzene
Overview
Description
1-Ethyl-2,3-dimethylbenzene: 1,2-dimethyl-3-ethylbenzene , is an organic compound with the molecular formula C10H14 . It is a derivative of benzene, where an ethyl group is substituted at the third position of the benzene ring, and two methyl groups are substituted at the first and second positions. This compound is a colorless liquid with a characteristic aromatic odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2,3-dimethylbenzene can be synthesized through various methods, including the alkylation of o-xylene with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the methylation of ethylbenzene using methanol and a zeolite catalyst .
Industrial Production Methods: In industrial settings, this compound is often produced as part of the BTX (benzene, toluene, xylene) aromatics extracted from catalytic reforming processes. The production involves the methylation of toluene and benzene, followed by separation and purification of the desired isomers .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2,3-dimethylbenzene undergoes various chemical reactions, including:
Reduction: It can be reduced to form ethyl-o-xylene derivatives using reducing agents such as hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Carboxylic acids such as 3-ethyl-2,3-dimethylbenzoic acid.
Reduction: Ethyl-o-xylene derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives of 3-ethyl-o-xylene.
Scientific Research Applications
1-Ethyl-2,3-dimethylbenzene has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and intermediates.
Biology: It serves as a solvent in biological assays and experiments.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: It is employed in the production of dyes, resins, and plasticizers
Mechanism of Action
The mechanism of action of 1-Ethyl-2,3-dimethylbenzene involves its interaction with molecular targets and pathways within a chemical reaction. For instance, during oxidation, the ethyl and methyl groups on the benzene ring undergo oxidative cleavage to form carboxylic acids. The presence of electron-donating groups (ethyl and methyl) on the benzene ring influences the reactivity and orientation of the compound in electrophilic substitution reactions .
Comparison with Similar Compounds
- o-Xylene (1,2-dimethylbenzene)
- m-Xylene (1,3-dimethylbenzene)
- p-Xylene (1,4-dimethylbenzene)
- Ethylbenzene
Comparison: 1-Ethyl-2,3-dimethylbenzene is unique due to the presence of both ethyl and methyl groups on the benzene ring, which affects its chemical reactivity and physical properties. Compared to other xylene isomers, this compound has a higher boiling point and different reactivity patterns in substitution reactions due to the combined effects of the ethyl and methyl groups .
Properties
IUPAC Name |
1-ethyl-2,3-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-4-10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBBAXISAHIDNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865479 | |
Record name | 3-Ethyl-o-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00865479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933-98-2, 29224-55-3 | |
Record name | 1-Ethyl-2,3-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl-o-xylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, ethyldimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029224553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-ethyl-2,3-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Ethyl-o-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00865479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethyl-o-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.069 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-ETHYL-O-XYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L57QY9G73K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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